
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate” is a complex organic molecule that contains zinc as a central metal ion coordinated with organic ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate typically involves the coordination of zinc ions with the organic ligands. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the coordination reaction. The ligands, 2,2-dimethylpropanoate and ethyl 3-chlorobenzene-2-ide-1-carboxylate, are prepared separately and then reacted with zinc salts such as zinc chloride or zinc acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The organic ligands can be oxidized under specific conditions, leading to the formation of new products.
Reduction: The compound can be reduced using reducing agents, which may alter the coordination environment of the zinc ion.
Substitution: The ligands can be substituted with other organic groups, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. The zinc ion plays a crucial role in inhibiting the growth of bacteria and fungi.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. The coordination complex can be designed to release therapeutic agents in a controlled manner.
Industry
In the industrial sector, the compound is used in the production of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism by which zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate exerts its effects involves the coordination of zinc ions with the organic ligands. The zinc ion acts as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: A simple zinc salt used in various applications, including as a dietary supplement and in chemical synthesis.
Zinc chloride: Another common zinc salt used in organic synthesis and as a catalyst.
Zinc oxide: A widely used compound in materials science and as a sunscreen ingredient.
Uniqueness
Zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate is unique due to its complex coordination environment, which allows for selective and efficient catalysis in organic reactions
Eigenschaften
Molekularformel |
C14H17ClO4Zn |
|---|---|
Molekulargewicht |
350.1 g/mol |
IUPAC-Name |
zinc;2,2-dimethylpropanoate;ethyl 3-chlorobenzene-2-ide-1-carboxylate |
InChI |
InChI=1S/C9H8ClO2.C5H10O2.Zn/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4(6)7;/h3-5H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
ZRAXMGSTUYIDPY-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=[C-]C(=CC=C1)Cl.CC(C)(C)C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
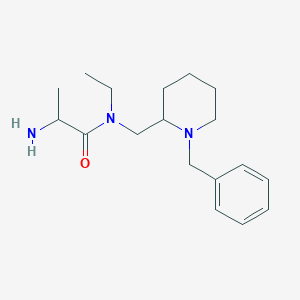
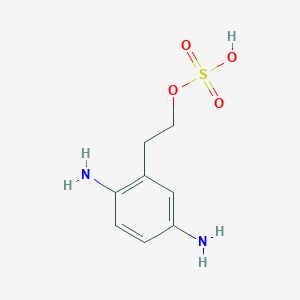
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

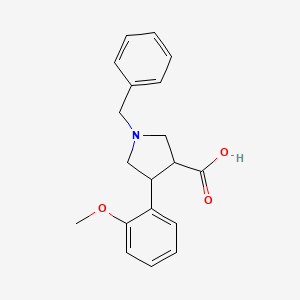
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)

![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
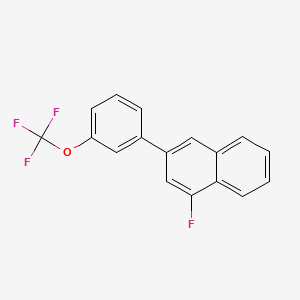
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
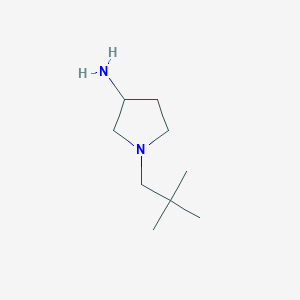
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)
